Cas no 1805126-67-3 (4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)

4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine structure
1805126-67-3 structure
Product Name:4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine
CAS No:1805126-67-3
MF:C8H6F4N2O4
MW:270.137856006622
CID:4839137
Update Time:2025-07-21

4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6F4N2O4/c1-17-6-4(2-9)5(14(15)16)3-13-7(6)18-8(10,11)12/h3H,2H2,1H3
    • InChI Key: OOSIVWUKKRBVBG-UHFFFAOYSA-N
    • SMILES: FCC1C(=CN=C(C=1OC)OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 296
  • XLogP3: 2.3
  • Topological Polar Surface Area: 77.2

4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087093-1g
4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine
1805126-67-3 97%
1g
$1,490.00 2022-04-01

Additional information on 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine

Introduction to 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1805126-67-3)

4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1805126-67-3) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique structural features, characterized by the presence of multiple functional groups, make it a versatile intermediate in the synthesis of bioactive molecules. This compound belongs to the pyridine family, which is renowned for its broad spectrum of biological activities and utility in drug development.

The molecular structure of 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine incorporates several key substituents that contribute to its reactivity and potential applications. The fluoromethyl group at the 4-position introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in drug molecules. Additionally, the methoxy group at the 3-position and the nitro group at the 5-position provide further opportunities for chemical modification and functionalization. The presence of two trifluoromethoxy groups at the 2-position further underscores the compound's potential as a building block for more complex pharmacophores.

In recent years, there has been a growing interest in pyridine derivatives as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors. The combination of electron-withdrawing and electron-donating groups in 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine makes it an attractive candidate for designing molecules with enhanced pharmacological properties. For instance, the nitro group can be reduced to an amine, opening up possibilities for further derivatization into more complex structures.

One of the most compelling aspects of this compound is its potential application in the development of novel antiviral and anticancer agents. The fluorine atoms in its structure can improve drug bioavailability by increasing lipophilicity and reducing susceptibility to metabolic degradation. Furthermore, the methoxy and trifluoromethoxy groups can serve as anchors for further chemical modifications, allowing researchers to fine-tune the properties of their final drug candidates.

Recent studies have demonstrated the utility of 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine as a precursor in synthesizing small molecule inhibitors targeting specific disease pathways. For example, researchers have explored its use in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify different positions on the pyridine ring provides a high degree of flexibility in designing molecules with optimized binding affinities and selectivity.

The synthesis of 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reduction processes, and protecting group strategies. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.

From a computational chemistry perspective, 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine has been extensively studied using molecular modeling tools to predict its interactions with biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and pharmacokinetic properties. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to identify promising candidates before moving into costly experimental validation.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a scaffold for next-generation therapeutics. By leveraging its unique structural features, scientists aim to develop drugs that are more effective, selective, and less toxic than existing treatments. Collaborative efforts between academic researchers and industry scientists are driving innovation in this area, with 4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine serving as a key intermediate in many ongoing projects.

In conclusion,4-(Fluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1805126-67-3) represents a significant advancement in pharmaceutical chemistry. Its multifunctional structure offers unparalleled opportunities for designing novel bioactive molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the development of next-generation drugs.

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